molecular formula C24H23ClN4O3S B2358186 N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1111960-53-2

N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2358186
CAS RN: 1111960-53-2
M. Wt: 482.98
InChI Key: YTCGPKNTHKQOLX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H23ClN4O3S and its molecular weight is 482.98. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds with structural similarities to the given chemical have shown promising antimicrobial properties. For instance, a study on thienopyrimidine linked rhodanine derivatives demonstrated significant antibacterial potency against E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations (MICs) ranging from 3.25 to 6.25 μg/mL, compared to standard antibiotics like Gentamicin. These compounds also exhibited antifungal potency against A. flavus, A. niger, P. marneffei, and C. albicans, comparable to Fluconazole (Kerru et al., 2019).

Anticancer Activity

Another research focus is on anticancer applications, where derivatives of pyrimidine and thienopyrimidine have been synthesized and evaluated for their antitumor activities. For example, certain thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were found to exhibit potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines, with activities comparable to doxorubicin (Hafez & El-Gazzar, 2017).

Anti-inflammatory Activity

The compound and its derivatives also hold potential in anti-inflammatory research. A study involving the synthesis and evaluation of thiazolopyrimidine derivatives highlighted their significant antinociceptive (pain-relieving) and anti-inflammatory activities. These activities were tested using the tail-flick technique and carrageenan-induced paw edema test, showing that para-substituted derivatives had notable effects, which opens avenues for developing new therapeutic agents in pain management and inflammation (Selvam et al., 2012).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3S/c1-28-14-19(16-6-4-3-5-7-16)21-22(28)23(31)29(12-13-32-2)24(27-21)33-15-20(30)26-18-10-8-17(25)9-11-18/h3-11,14H,12-13,15H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCGPKNTHKQOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)CCOC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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